molecular formula C11H9BrN2O2 B1528652 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1247686-99-2

3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1528652
CAS RN: 1247686-99-2
M. Wt: 281.1 g/mol
InChI Key: ZMYPULGTVDTREQ-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. Substituted pyrazoles could have various functional groups, including bromo and methylphenyl groups .


Molecular Structure Analysis

The molecular structure of a pyrazole compound depends on its substituents. For example, a 4-bromo-3-methyl-1H-pyrazole has a bromine atom at the 4-position and a methyl group at the 3-position .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions, including nucleophilic substitutions and additions, depending on their substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrazole compound depend on its specific substituents. For example, 4-bromo-3-methyl-1H-pyrazole is a solid at room temperature and is soluble in methanol .

Scientific Research Applications

Synthesis of Novel Compounds

The research has led to the synthesis of novel compounds through electrochemically induced multicomponent transformations and other synthetic methodologies. These compounds have been studied for their potential in biomedical applications, particularly for the regulation of inflammatory diseases. This is exemplified by the work of Ryzhkova et al. (2020), who developed a compound with potential for different biomedical applications, particularly in regulating inflammatory diseases, through a careful investigation involving 3-methylbenzaldehyde and other components (Ryzhkova, Ryzhkov, & Elinson, 2020).

Potential NLO Materials

Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates synthesized for optical nonlinearity studies show significant potential as optical limiting applications. Chandrakantha et al. (2013) found that certain compounds with carboxylic acid group and ester substituent exhibit maximum nonlinearity, indicating their suitability for optical limiting applications (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).

Functionalization Reactions

Studies on functionalization reactions of pyrazole-carboxylic acid derivatives have been conducted to understand their chemical reactivity and to create novel compounds. Yıldırım and Kandemirli (2006) explored the reactions of 1H-pyrazole-3-carboxylic acid and its acid chloride with various aminophenols, resulting in the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, which could have various applications in material science and pharmaceuticals (Yıldırım & Kandemirli, 2006).

Nonlinear Optical Properties and Computational Applications

Kanwal et al. (2022) synthesized pyrazole-thiophene-based amide derivatives and explored their nonlinear optical (NLO) properties through DFT calculations. This research highlights the potential of such compounds in developing materials with desirable electronic and optical properties (Kanwal, Rasool, Zaidi, Zakaria, Bilal, Hashmi, Mubarik, Ahmad, & Shah, 2022).

Antifungal Activity

A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested for their antifungal activity against several phytopathogenic fungi, indicating the potential use of such compounds in agriculture and pharmaceuticals for controlling fungal infections (Du, Tian, Yang, Li, Li, Jia, Che, Wang, & Qin, 2015).

Mechanism of Action

The mechanism of action of a pyrazole compound would depend on its specific structure and the biological system in which it is acting. Pyrazoles are often used in medicinal chemistry and can interact with various biological targets .

Safety and Hazards

Safety and hazards associated with a pyrazole compound depend on its specific structure. For example, 4-bromo-3-methyl-1H-pyrazole may cause skin and eye irritation, and may be harmful if inhaled .

Future Directions

The study of pyrazole compounds is a vibrant field, especially in medicinal chemistry. Future research may focus on developing new synthetic methods, studying the biological activity of new pyrazole compounds, and exploring their potential applications in drug discovery .

properties

IUPAC Name

5-bromo-2-(4-methylphenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-7-2-4-8(5-3-7)14-9(11(15)16)6-10(12)13-14/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYPULGTVDTREQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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